molecular formula C17H19N5O2S B2707739 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705223-30-8

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2707739
CAS No.: 1705223-30-8
M. Wt: 357.43
InChI Key: XFMPBZYREPTYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 302.38 g/mol
  • CAS Number : [1638642-95-1]

The structural components include a triazolo-pyrimidine moiety linked to a thiazepane ring with a furan substituent. This unique combination is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidines exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that triazolo-pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi, including Rhizoctonia solani, a common plant pathogen .
  • Anticancer Properties : Triazolo-pyrimidines have been investigated for their potential in cancer therapy. They act as inhibitors of key enzymes involved in cancer cell proliferation. Certain derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Calcium Channel Blockade : Specific studies on related compounds have indicated that they can function as calcium channel blockers, which could be beneficial in treating cardiovascular diseases. The mechanisms involve modulation of calcium influx in cells, affecting muscle contraction and neurotransmitter release .
  • Cytotoxicity : In vitro studies have shown that some triazolo-pyrimidine derivatives exhibit cytotoxic effects against tumor cell lines, suggesting their potential as chemotherapeutic agents .

Study 1: Antifungal Activity

In a study examining the antifungal properties of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, it was found that these compounds exhibited excellent fungicidal activity against Rhizoctonia solani. The study reported an IC50 value significantly lower than that of conventional antifungals, indicating a strong potential for agricultural applications .

Study 2: Anticancer Efficacy

A series of synthesized triazolo-pyrimidine derivatives were tested against various cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 3: Calcium Channel Blocking

Research on the calcium channel blocking effects of similar compounds revealed that they could effectively reduce inward calcium currents in neuroblastoma cells. This suggests potential applications in treating conditions related to calcium dysregulation such as hypertension and arrhythmias .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Target Organism/Cell Line
Antifungal5,7-Dimethyl-[1,2,4]triazolo...<10Rhizoctonia solani
AnticancerTriazolo-pyrimidine derivative15MCF-7 (breast cancer)
Calcium Channel BlockerTriazolo-pyrimidine derivativeNot specifiedNeuroblastoma cells

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-10-12(2)22-17(18-11)19-15(20-22)16(23)21-6-5-14(25-9-7-21)13-4-3-8-24-13/h3-4,8,10,14H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMPBZYREPTYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.